Potassium-39

Descripción general

Descripción

Potassium-39 is a stable isotope of potassium, comprising approximately 93.3% of naturally occurring potassium . It has an atomic number of 19 and a mass number of 39, with 19 protons and 20 neutrons in its nucleus . This compound is crucial in various scientific fields due to its stability and abundance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium-39, being a naturally occurring isotope, does not require synthetic preparation. It is typically obtained through the isolation of potassium from natural sources.

Industrial Production Methods: Potassium is primarily extracted from minerals such as sylvite (potassium chloride), carnallite (potassium magnesium chloride), and langbeinite (potassium magnesium sulfate). The extraction process involves the following steps:

Mining: Potassium-containing minerals are mined from underground deposits.

Crushing and Grinding: The mined ore is crushed and ground to liberate the potassium minerals.

Flotation: The ground ore is subjected to flotation to separate potassium minerals from other impurities.

Crystallization: The potassium-rich solution is evaporated to crystallize potassium chloride.

Purification: The crude potassium chloride is purified to obtain high-purity potassium.

Análisis De Reacciones Químicas

Types of Reactions: Potassium-39, like other potassium isotopes, undergoes various chemical reactions, including:

Oxidation: Potassium reacts with oxygen to form potassium oxide.

Reduction: Potassium can be reduced from its compounds using strong reducing agents.

Substitution: Potassium can participate in substitution reactions, where it replaces other cations in compounds.

Common Reagents and Conditions:

Oxidation: Potassium reacts with oxygen at room temperature to form potassium oxide.

Reduction: Potassium compounds can be reduced using reducing agents such as sodium or lithium.

Substitution: Potassium can replace other cations in aqueous solutions under appropriate conditions.

Major Products:

Oxidation: Potassium oxide (K2O)

Reduction: Elemental potassium (K)

Substitution: Various potassium salts, depending on the reaction.

Aplicaciones Científicas De Investigación

Potassium-39 has numerous applications in scientific research:

Chemistry: Used as a reference isotope in nuclear magnetic resonance (NMR) spectroscopy due to its stable nature.

Biology: Plays a role in studying ion transport and cellular functions in biological systems.

Industry: Employed in the production of fertilizers, glass, and ceramics due to its chemical properties.

Mecanismo De Acción

Potassium-39 exerts its effects primarily through its role as an essential intracellular cation. It is involved in maintaining cellular osmotic balance, transmitting nerve impulses, and regulating muscle contractions. Potassium ions interact with various molecular targets, including ion channels and transporters, to facilitate these physiological processes .

Comparación Con Compuestos Similares

Potassium-40: A radioactive isotope of potassium used in radiometric dating.

Potassium-41: Another stable isotope of potassium, less abundant than potassium-39.

Comparison:

This compound vs. Potassium-40: this compound is stable, while potassium-40 is radioactive and used in dating geological samples.

This compound vs. Potassium-41: this compound is more abundant and commonly used in research, whereas potassium-41 is less abundant and has limited applications.

This compound’s stability and abundance make it a valuable isotope for various scientific and industrial applications, distinguishing it from its isotopic counterparts.

Propiedades

IUPAC Name |

potassium-39 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMJMSJWJFRBEC-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[39K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930947 | |

| Record name | (~39~K)Potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

38.96370648 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14092-91-2 | |

| Record name | (~39~K)Potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

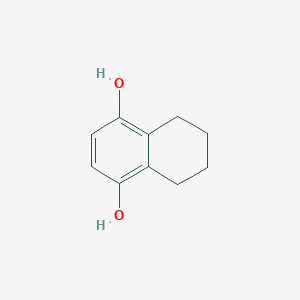

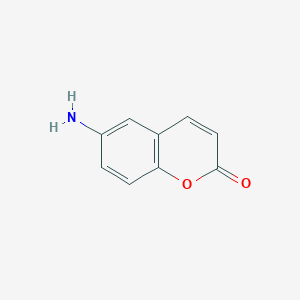

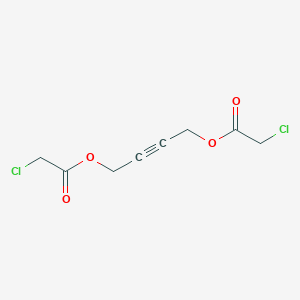

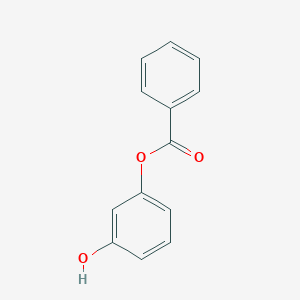

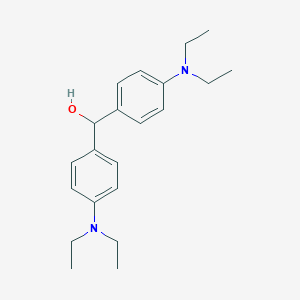

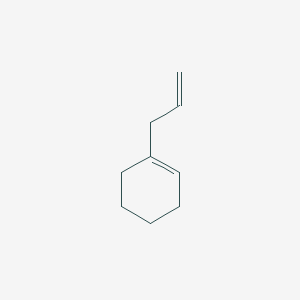

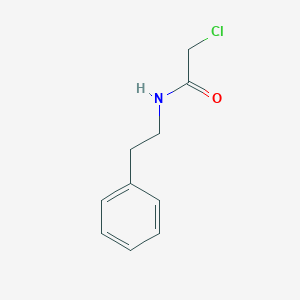

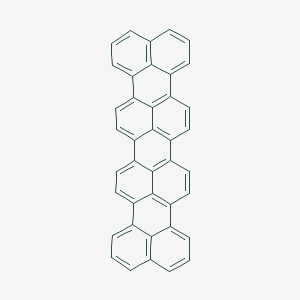

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)